molecular formula C24H26F2N2O4 B12205123 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-{[3-fluoro-4-(propan-2-yloxy)phenyl]carbonyl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-{[3-fluoro-4-(propan-2-yloxy)phenyl]carbonyl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12205123
M. Wt: 444.5 g/mol
InChI Key: HUKYOOMPGHYEHG-LSDHQDQOSA-N
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Description

1-[2-(dimethylamino)ethyl]-4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with a complex structure It contains multiple functional groups, including a dimethylamino group, a fluorophenyl group, and a hydroxy group

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde, 3-fluoro-4-(propan-2-yloxy)benzoic acid, and dimethylamine.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including condensation, reduction, and cyclization, to form intermediate compounds.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired product. This step may require specific reaction conditions, such as the use of a catalyst or specific temperature and pressure conditions.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[2-(dimethylamino)ethyl]-4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The carbonyl groups in the compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols).

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have pharmacological activity, making it a candidate for drug development and testing.

    Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its interactions with enzymes and receptors.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, useful in various chemical research fields.

    Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

1-[2-(dimethylamino)ethyl]-4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

    1-[2-(dimethylamino)ethyl]-4-[3-fluoro-4-(methoxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: This compound has a methoxy group instead of a propan-2-yloxy group, which may affect its chemical reactivity and biological activity.

    1-[2-(dimethylamino)ethyl]-4-[3-chloro-4-(propan-2-yloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: This compound has a chloro group instead of a fluoro group, which may influence its interactions with molecular targets.

The uniqueness of 1-[2-(dimethylamino)ethyl]-4-[3-fluoro-4-(propan-2-yloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H26F2N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[(3-fluoro-4-propan-2-yloxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H26F2N2O4/c1-14(2)32-19-10-9-15(13-18(19)26)22(29)20-21(16-7-5-6-8-17(16)25)28(12-11-27(3)4)24(31)23(20)30/h5-10,13-14,21,29H,11-12H2,1-4H3/b22-20+

InChI Key

HUKYOOMPGHYEHG-LSDHQDQOSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O)F

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O)F

Origin of Product

United States

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